molecular formula C10H7IN4O B8464108 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole

2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole

Cat. No.: B8464108
M. Wt: 326.09 g/mol
InChI Key: COLPQJPODKXTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is a complex heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodo group at position 3 and a 5-methyl-[1,3,4]oxadiazol-2-yl group at position 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized or reduced derivatives, and new heterocyclic compounds formed through cyclization and rearrangement reactions .

Mechanism of Action

The mechanism of action of 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, bind to receptors, and interfere with nucleic acid functions, leading to its biological effects .

Properties

Molecular Formula

C10H7IN4O

Molecular Weight

326.09 g/mol

IUPAC Name

2-(3-iodoimidazo[1,2-a]pyridin-7-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H7IN4O/c1-6-13-14-10(16-6)7-2-3-15-8(11)5-12-9(15)4-7/h2-5H,1H3

InChI Key

COLPQJPODKXTIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC3=NC=C(N3C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Iodo-imidazo[1,2-a]pyridine-7-carboxylic acid hydrazide (0.18 g, 0.59 mmol) was treated with triethylorthoacetate (3 ml) and concentrated H2SO4 (1 drop). The mixture was heated at 80° C. o/n, allowed to cool, solid was filtered off and washed with EtOH and dried to afford 0.165 g of product. MS: [M+H]+ 327
Name
3-Iodo-imidazo[1,2-a]pyridine-7-carboxylic acid hydrazide
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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